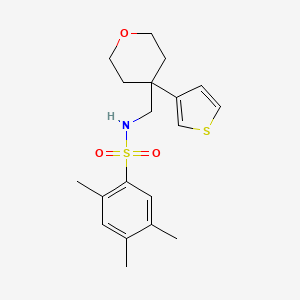

2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

説明

2,4,5-Trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4,5-trimethyl-substituted benzene ring linked to a tetrahydro-2H-pyran scaffold via a methylene bridge. The tetrahydro-2H-pyran moiety is further substituted with a thiophen-3-yl group at the 4-position.

特性

IUPAC Name |

2,4,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S2/c1-14-10-16(3)18(11-15(14)2)25(21,22)20-13-19(5-7-23-8-6-19)17-4-9-24-12-17/h4,9-12,20H,5-8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENGTLKVYQPAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 315.44 g/mol. The compound features a benzenesulfonamide moiety linked to a thiophenyl-tetrahydropyran structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives possess a wide range of biological activities, including:

- Antimicrobial : Many sulfonamides are known for their antibacterial properties.

- Antitumor : Certain derivatives have shown promise in inhibiting tumor growth.

- Anti-inflammatory : Compounds in this class often exhibit anti-inflammatory effects.

Antimicrobial Activity

A study on related thiophene-containing sulfonamides demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for bacterial growth.

Antitumor Activity

In vitro studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, derivatives with similar structural features were found to inhibit the activity of protein kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can be significantly influenced by their structural components. Key factors affecting their activity include:

- Substituents on the benzene ring : Methyl groups at positions 2, 4, and 5 enhance lipophilicity and biological activity.

- Thiophene ring : The presence of the thiophene moiety has been associated with increased antimicrobial potency.

- Tetrahydropyran linkage : This structural element may improve solubility and bioavailability.

Case Studies

-

Antibacterial Evaluation : A series of experiments were conducted where various sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Compound MIC (μg/mL) Target Bacteria 2,4,5-trimethyl-N-(...) 8 S. aureus Standard Antibiotic 4 E. coli - Antitumor Screening : In vitro assays using cancer cell lines (e.g., A549 for lung cancer) showed that the compound reduced cell viability significantly at concentrations above 10 μM.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substitution patterns on the benzene ring, tetrahydro-2H-pyran scaffold, or thiophene positioning. Below is a detailed comparison with key analogs:

2-Methoxy-4,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide (CAS: 1203186-73-5)

- Structural Differences :

- Benzene Ring : Methoxy group at the 2-position and methyl groups at 4,5-positions (vs. 2,4,5-trimethyl in the target compound).

- Thiophene Position : Thiophen-2-yl (vs. thiophen-3-yl in the target compound).

- Implications: The methoxy group increases electron density on the benzene ring, enhancing hydrogen-bond acceptor capacity compared to the purely alkyl-substituted target compound.

tert-Butyl ((4-((2-Chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate (Patent Example)

- Structural Differences :

- Core Scaffold : Pyrimidine ring substituted with chlorine and iodine (vs. benzene sulfonamide in the target compound).

- Functional Groups : Carbamate-protected amine (vs. sulfonamide in the target compound).

- Implications :

3-((((2R,3R,4R,5R)-2-((bis(4-Methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-Butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-Dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

- Structural Differences: Backbone: Modified ribose sugar with a pyrimidinone-thioether (vs. tetrahydro-2H-pyran-thiophene in the target compound). Functional Groups: Phosphoramidite and silyl-protected hydroxyl groups (vs. sulfonamide and methyl groups).

- The thioether linkage may enhance metabolic stability compared to the sulfonamide group .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Substituent Effects :

- Synthetic Complexity :

- Biological Relevance :

- Sulfonamide-containing compounds (target and CAS:1203186-73-5) are prioritized for protease inhibition studies, while pyrimidine derivatives () are explored for kinase targeting.

Q & A

Q. Basic Research Focus

- Key Steps :

- Intermediate Preparation : Synthesize tetrahydro-2H-pyran and thiophene derivatives separately before coupling (e.g., via nucleophilic substitution or cross-coupling reactions) .

- Sulfonamide Formation : React the tetrahydro-2H-pyran-thiophene intermediate with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .

- Critical Parameters :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .

- Catalysts : Use organometallic catalysts (e.g., Pd-based) for cross-coupling steps involving thiophene .

- Yield Optimization : Monitor reaction progress via TLC/HPLC and employ column chromatography for purification .

How can advanced spectroscopic techniques (e.g., NMR, HPLC) be utilized to characterize the compound’s structural integrity and purity?

Q. Basic Research Focus

- 1H/13C NMR :

- HPLC :

- Mass Spectrometry :

- High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

What experimental strategies are recommended for investigating the compound’s interactions with biological targets, such as enzymes or receptors?

Q. Advanced Research Focus

- In Vitro Assays :

- Structural Biology :

- Co-crystallize the compound with target proteins (e.g., using hanging-drop vapor diffusion) for X-ray diffraction analysis .

- Computational Docking :

- Perform molecular dynamics simulations (e.g., with AutoDock Vina) to predict binding poses and affinity .

How can computational modeling and X-ray crystallography be integrated to resolve contradictions in the compound’s proposed 3D conformation?

Q. Advanced Research Focus

- Contradiction Scenario : Discrepancies between predicted (DFT-optimized) and experimental (X-ray) bond angles in the tetrahydro-2H-pyran ring.

- Resolution Strategy :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane) and refine structures using SHELX .

- DFT Calculations : Compare B3LYP/6-31G(d)-optimized geometries with crystallographic data to identify steric or electronic mismatches .

- Validation : Overlay computational and experimental structures using software like PyMOL to assess root-mean-square deviation (RMSD) .

What methodologies are effective in assessing the environmental persistence and ecotoxicological impact of this compound?

Q. Advanced Research Focus

- Environmental Fate Studies :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to measure degradation half-lives .

- Soil Sorption : Use batch equilibrium tests (e.g., OECD Guideline 106) to determine Koc values .

- Ecotoxicology :

- Aquatic Toxicity : Perform acute toxicity assays with Daphnia magna (48-hour EC50) .

- Bioaccumulation : Measure logP values via shake-flask method and predict BCF using EPI Suite .

How can researchers address discrepancies in reported biological activity data across different experimental models?

Q. Advanced Research Focus

- Case Example : Conflicting IC50 values in cancer cell lines vs. primary cell assays.

- Methodological Adjustments :

- Data Normalization : Use Z-factor analysis to quantify assay robustness and minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。